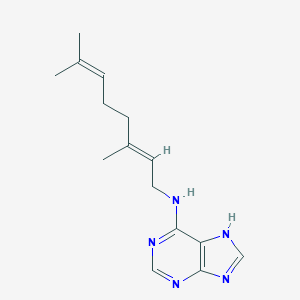

Geranylaminopurine

Description

Geranylaminopurine (GAP) is a synthetic cytokinin, a class of plant growth regulators that promote cell division and delay senescence. Structurally, it consists of a purine backbone linked to a geranyl side chain, which enhances its lipophilicity and membrane permeability compared to natural cytokinins like zeatin . GAP is widely used in agricultural biotechnology to improve crop yields, enhance stress tolerance, and regulate post-harvest shelf life. Its mechanism involves binding to plant cytokinin receptors (e.g., AHK3 in Arabidopsis), activating downstream signaling pathways that modulate gene expression .

Propriétés

Numéro CAS |

14714-89-7 |

|---|---|

Formule moléculaire |

C15H21N5 |

Poids moléculaire |

271.36 g/mol |

Nom IUPAC |

N-[(2E)-3,7-dimethylocta-2,6-dienyl]-7H-purin-6-amine |

InChI |

InChI=1S/C15H21N5/c1-11(2)5-4-6-12(3)7-8-16-14-13-15(18-9-17-13)20-10-19-14/h5,7,9-10H,4,6,8H2,1-3H3,(H2,16,17,18,19,20)/b12-7+ |

Clé InChI |

IWEPCTONZDTXAT-KPKJPENVSA-N |

SMILES |

CC(=CCCC(=CCNC1=NC=NC2=C1NC=N2)C)C |

SMILES isomérique |

CC(=CCC/C(=C/CNC1=NC=NC2=C1NC=N2)/C)C |

SMILES canonique |

CC(=CCCC(=CCNC1=NC=NC2=C1NC=N2)C)C |

Autres numéros CAS |

14714-89-7 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Geranylaminopurine belongs to the N-substituted aminopurine family, sharing structural and functional similarities with compounds like kinetin, zeatin, and 6-benzylaminopurine (BAP). Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

| Compound | Structure | Source | Key Applications | Bioactivity (EC₅₀)* |

|---|---|---|---|---|

| This compound | Purine + geranyl chain | Synthetic | Crop yield enhancement, stress resistance | 0.1–1.0 µM |

| Kinetin | Purine + furfuryl chain | Synthetic/Natural | Anti-aging, tissue culture | 0.5–2.0 µM |

| Zeatin | Purine + isopentenyl chain | Natural (plant-based) | Root development, chlorophyll retention | 0.05–0.5 µM |

| 6-Benzylaminopurine | Purine + benzyl chain | Synthetic | Micropropagation, fruit thinning | 0.2–1.5 µM |

EC₅₀ values indicate concentration required for 50% maximal cytokinin activity in *Arabidopsis assays .

Pharmacokinetic and Pharmacodynamic Differences

- Lipophilicity : GAP’s geranyl chain confers higher lipid solubility than kinetin or BAP, enabling better uptake through plant cuticles .

- Metabolic Stability : Unlike zeatin, which is rapidly glycosylated in planta, GAP resists enzymatic degradation, prolonging its activity .

- Receptor Affinity: GAP shows preferential binding to AHK3 receptors (Kd = 12 nM) over AHK2 (Kd = 45 nM), whereas zeatin binds non-selectively .

Research Findings and Clinical Relevance

Recent studies highlight GAP’s superiority in drought resistance:

- Wheat Trials : GAP-treated plants showed 40% higher biomass under water stress compared to BAP-treated controls .

- Toxicity Profile : GAP exhibits lower phytotoxicity (LD₅₀ = 500 µM) than kinetin (LD₅₀ = 200 µM) in Oryza sativa .

Regulatory and Industrial Considerations

Comparative studies must address discrepancies in efficacy across plant species, as emphasized in regulatory frameworks for agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.